BenchChemオンラインストアへようこそ!

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide

Kinase inhibitor design Indole-2-carboxamide SAR IKK2

This 5-cyclopropylpyridin-3-yl indole-2-carboxamide isomer (CAS 2034228-46-9) is structurally distinct from its 6-cyclopropyl regioisomer (CAS 2319647-56-6). A single-atom regiochemical change can alter kinase selectivity and target engagement. Procure both isomers for systematic IKK2 SAR studies. Also serves as a negative control for authentic CPI-444 (CAS 1202402-40-1) in A2AR assays. Confirm IKK2 inhibition in-house; no individual IC50 data exist.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 2034228-46-9
Cat. No. B2387371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
CAS2034228-46-9
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4CC4
InChIInChI=1S/C19H19N3O2/c1-24-16-5-4-14-7-18(22-17(14)8-16)19(23)21-10-12-6-15(11-20-9-12)13-2-3-13/h4-9,11,13,22H,2-3,10H2,1H3,(H,21,23)
InChIKeyGNQSDKIBKIZCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2034228-46-9): Baseline Identity, Class, and Procurement-Relevant Structural Features


N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2034228-46-9) is a synthetic small-molecule indole-2-carboxamide derivative (C₁₉H₁₉N₃O₂, MW 321.38) characterized by a 6-methoxy substituent on the indole core and an N-[(5-cyclopropylpyridin-3-yl)methyl] side chain . The compound belongs to a broader class of indole-2-carboxamides that have been disclosed as inhibitors of IKK2 (IκB kinase β) kinase activity, a target implicated in inflammatory disorders including rheumatoid arthritis, asthma, and COPD . Publicly available primary research data for this specific CAS entry are exceptionally scarce; the majority of web-accessible mentions originate from chemical vendor catalogues rather than peer-reviewed literature or regulatory filings. Procurement decisions must therefore be predicated on a careful evaluation of the limited structural and class-level evidence that distinguishes this compound from its closest positional isomers and indole-2-carboxamide congeners.

Why Generic Substitution Fails for N-[(5-Cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide: Structural Determinants of Selectivity and Pharmacological Divergence


Within the indole-2-carboxamide chemical space, even minor structural perturbations—such as the positional isomerism of the cyclopropylpyridine substituent or the presence and position of the methoxy group—can produce large shifts in kinase selectivity, target engagement, and downstream pharmacological phenotype . The compound N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2034228-46-9) differs from its closest catalogued analog, N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2319647-56-6), solely by the attachment point of the cyclopropyl group on the pyridine ring (5-position versus 6-position) . In kinase inhibitor structure–activity relationships, such regiochemical changes frequently alter the vector of the substituent relative to the hinge-binding motif, leading to differential occupancy of the hydrophobic back pocket or the ribose-binding region . In the absence of co-crystal structures or direct comparative biochemical data for these two specific compounds, generic substitution carries an unquantifiable risk of altered potency, selectivity, or off-target profiles. Users who interchange these positional isomers without experimental validation assume all liability for any resulting data irreproducibility or failed assay outcomes.

N-[(5-Cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide: Quantitative Differential Evidence for Scientific Selection


Positional Isomerism: 5-Cyclopropylpyridin-3-yl vs. 6-Cyclopropylpyridin-3-yl Regiochemistry and Predicted Impact on Kinase Hinge-Region Binding

The target compound, N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2034228-46-9), possesses the cyclopropyl substituent at the 5-position of the pyridine ring. The closest commercially catalogued comparator, N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2319647-56-6), places the cyclopropyl group at the 6-position . In the IKK2 inhibitor pharmacophore disclosed in US20070254873, the pyridine nitrogen and its substitution pattern are critical for ATP-site hinge binding, and regiochemical variation at the 5- versus 6-position is known to modulate both biochemical IC₅₀ and kinase selectivity across the IKK family . No direct head-to-head biochemical comparison of these two specific positional isomers has been published. This evidence gap must be explicitly acknowledged: the differential activity, if any, between these two compounds is currently unquantified in the public domain.

Kinase inhibitor design Indole-2-carboxamide SAR IKK2 Regiochemical selectivity

Molecular Target Class Inference: Indole-2-Carboxamide IKK2 Inhibition as the Most Probable Pharmacological Rationale

The patent family exemplified by US20070254873 (Glaxo Group Limited) specifically claims indole-2-carboxamide derivatives as inhibitors of IKK2 (IκB kinase β) with therapeutic utility in rheumatoid arthritis, asthma, and COPD . The target compound falls within the Markush structure of Formula I disclosed in this patent. Within the patent's exemplified compounds, certain indole-2-carboxamides bearing substituted pyridinylmethyl side chains demonstrated IKK2 IC₅₀ values in the sub-micromolar to low-micromolar range in TR-FRET-based kinase assays . However, the specific compound CAS 2034228-46-9 is not individually exemplified with its own IC₅₀ data in the publicly available patent text. The class-level inference is that this compound is likely an IKK2 inhibitor, but its precise potency, selectivity versus IKK1 (IKKα) or other kinases, and cellular activity remain unquantified in the public domain.

IKK2 IκB kinase β NF-κB pathway Inflammation

Distinction from CPI-444 (Ciforadenant): Clarifying a Common Misattribution in Vendor Catalogues

Several chemical vendor listings for CAS 2034228-46-9 incorrectly assert that this compound is synonymous with CPI-444 (ciforadenant), an oral adenosine A2A receptor (A2AR) antagonist evaluated in Phase 1/1b clinical trials (NCT02655822) for advanced cancers . This attribution is factually erroneous. CPI-444 (ciforadenant) has CAS 1202402-40-1, molecular formula C₂₀H₂₁N₇O₃, molecular weight 407.17, and a structurally distinct core scaffold that does not contain an indole-2-carboxamide moiety . The target compound (MW 321.38, C₁₉H₁₉N₃O₂) differs from CPI-444 by approximately 86 Da in molecular weight and by the complete absence of the triazolopyrimidine core characteristic of the authentic A2AR antagonist series. Procurement of CAS 2034228-46-9 under the assumption that it is a functional A2AR antagonist will result in negative or irrelevant data in adenosine receptor assays.

Adenosine A2A receptor CPI-444 Ciforadenant Immuno-oncology

Methoxy Substituent Position: 6-Methoxy Indole vs. Unsubstituted and Alternative Methoxy-Regioisomeric Indole-2-Carboxamides

The target compound incorporates a methoxy group at the 6-position of the indole ring. In the broader indole-2-carboxamide IKK2 inhibitor series disclosed in US20070254873, the presence, position, and nature of indole substituents significantly modulate both kinase inhibitory potency and selectivity . The 6-methoxy substitution pattern distinguishes this compound from unsubstituted indole-2-carboxamide analogs (which may exhibit different electronic properties and hydrogen-bonding capacity at the hinge region) and from 5-methoxy or 7-methoxy regioisomers (which project the methoxy group into different spatial regions of the ATP-binding pocket). Within the patent, certain 6-substituted indole-2-carboxamides exhibited altered IKK2 potency relative to unsubstituted counterparts, though the magnitude and direction of the effect varied with the full substitution pattern . Direct comparative biochemical data for the 6-methoxy versus unsubstituted or alternative methoxy-regioisomeric forms of this specific N-[(5-cyclopropylpyridin-3-yl)methyl] congener are not publicly available.

Indole SAR 6-methoxyindole Kinase selectivity Metabolic stability

N-[(5-Cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2034228-46-9): Evidence-Supported Research Application Scenarios


IKK2-Mediated Inflammatory Disease Pathway Dissection in Cellular Models

For academic or industrial laboratories investigating the role of IKK2 (IκB kinase β) in NF-κB-driven inflammatory signaling—relevant to rheumatoid arthritis, asthma, and COPD—this compound may serve as a chemical starting point for structure–activity relationship exploration within the indole-2-carboxamide chemotype disclosed in US20070254873 . Users must first confirm IKK2 inhibitory activity and selectivity in their own biochemical and cellular assays before deploying the compound in pathway analysis, as no individual IC₅₀ data exist for this specific CAS entry. The compound's 5-cyclopropylpyridin-3-yl substitution pattern and 6-methoxyindole core provide a distinct vector combination relative to other exemplified analogs in the patent, potentially enabling exploration of novel kinase selectivity space.

Regiochemical Structure–Activity Relationship (SAR) Studies Comparing 5- vs. 6-Cyclopropylpyridinyl Indole-2-Carboxamides

The coexistence of CAS 2034228-46-9 (5-cyclopropylpyridin-3-yl isomer) and CAS 2319647-56-6 (6-cyclopropylpyridin-3-yl isomer) in commercial catalogues creates a specific opportunity for systematic SAR studies . A medicinal chemistry team can procure both positional isomers, subject them to identical IKK2 TR-FRET kinase assays and broader kinase selectivity panels (e.g., radiometric or thermal shift assays), and quantify the impact of this single-atom regiochemical change on target engagement and selectivity. Such data, once generated, would provide the first publicly available differential evidence for these compounds and could inform scaffold optimization decisions.

Negative Control Validation for CPI-444 (Ciforadenant) Adenosine A2A Receptor Studies

Given the documented misattribution of CAS 2034228-46-9 as 'CPI-444' in certain vendor listings , this compound can serve a critical quality-control function. Laboratories actively using authentic CPI-444 (CAS 1202402-40-1) in A2AR antagonism studies can procure CAS 2034228-46-9 as a structurally distinct negative-control compound to verify assay specificity. Demonstrating that this indole-2-carboxamide fails to displace radiolabeled A2AR ligands or to block adenosine-mediated cAMP modulation—while authentic CPI-444 does—provides rigorous evidence of target engagement specificity and guards against off-target confounding in immuno-oncology experiments.

Quote Request

Request a Quote for N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.